molecular formula C13H28ClN B2495490 2,6-Bis(2-methylpropyl)piperidine hydrochloride CAS No. 1803584-32-8

2,6-Bis(2-methylpropyl)piperidine hydrochloride

Cat. No. B2495490
CAS RN: 1803584-32-8
M. Wt: 233.82
InChI Key: CRHYTGCFVCDMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,6-Bis(2-methylpropyl)piperidine hydrochloride" belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. These compounds are of interest due to their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis

Research on related compounds shows various synthetic approaches, including organocatalytic synthesis and modifications of piperidine structures through Mannich reactions and condensation processes, to create novel piperidine derivatives with improved properties or for specific applications (Zhong et al., 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied, including the use of crystal structure analysis and computational methods. These studies highlight the chair conformation of the piperidine ring and detail the intermolecular interactions within crystal structures (Pon Matheswari et al., 2022).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including organocatalytic reactions, to form complex structures with potential biological activities. These reactions are crucial for synthesizing novel compounds with specific functions or activities (Sanad et al., 2018).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents on the piperidine ring. X-ray crystallography and computational studies provide insights into the molecular arrangements and the effects of different substituents on the physical properties (Dega‐Szafran et al., 2003).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their applications in synthesis and medicinal chemistry. Studies on the synthesis and characterization of such compounds reveal the potential for creating piperidine-based ligands, drugs, and materials with desirable chemical properties (Wang et al., 2001).

Scientific Research Applications

Co-crystal Formation and Structural Analysis

Piperidine derivatives have been explored for their ability to form co-crystals, providing insights into their structural and bonding characteristics. For example, research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride co-crystals revealed their monoclinic system and the chair conformation of the piperidinium ring, emphasizing the importance of hydrogen bonding and molecular disorder in their structure (Dega-Szafran et al., 2006).

Luminescent Properties and Crystal Engineering

Piperidine-based compounds have been studied for their luminescent properties, indicating potential applications in crystal engineering and materials science. Research on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones showed blue-shifted luminescence, suggesting their use in constructing crystals with interesting luminescent properties (Li et al., 2015).

Frustrated Lewis Pair Chemistry

Studies on the deprotonation of methylpyridines, including piperidine derivatives, have contributed to the understanding of frustrated Lewis pairs, revealing the formation of borylmethylpyridines and their low reactivity towards certain molecules due to intramolecular B-N bonds (Körte et al., 2015).

Antimicrobial Activity

Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters showed promising antibacterial and antifungal activity, highlighting the potential of piperidine cores in developing new antimicrobial agents (Harini et al., 2014).

Solvent Properties and Ionic Liquids

The solvent properties of piperidinium ionic liquids, including those with functional groups on the cation, have been explored, showing their potential in various chemical processes and applications due to their polarity, hydrogen-bonding capabilities, and dipolarity/polarizability (Lee, 2011).

properties

IUPAC Name

2,6-bis(2-methylpropyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N.ClH/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4;/h10-14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHYTGCFVCDMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCC(N1)CC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2-methylpropyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.